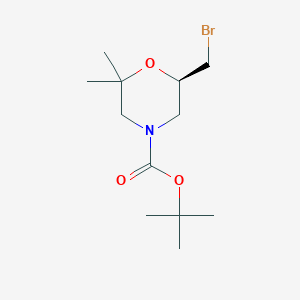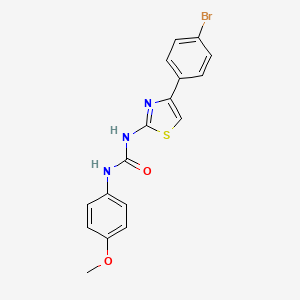
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea" is a urea derivative that is expected to exhibit interesting chemical and physical properties due to the presence of bromophenyl and methoxyphenyl groups attached to a thiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted thiadiazoles or thiazoles with isocyanates to form urea derivatives. For instance, the synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was achieved by reacting 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate . This suggests that a similar synthetic route could be employed for the synthesis of "this compound," potentially involving the reaction of a suitable amino-substituted thiazole with an isocyanate bearing a methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by X-ray crystallography. The paper on the crystal structure of a related compound reveals that the molecules are nearly planar and form dimers through paired N-H···O hydrogen bonds . Additionally, the presence of substituents like bromophenyl and methoxyphenyl groups can influence the overall molecular geometry and intermolecular interactions. The planarity and potential for hydrogen bonding in the target compound could be similar, affecting its crystal packing and stability.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions of the target compound, the presence of reactive functional groups such as the urea moiety and the bromophenyl group suggests that it could participate in various chemical transformations. The bromine atom could act as a leaving group in nucleophilic substitution reactions, and the urea group could engage in hydrogen bonding or react with nucleophiles under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. The crystallographic data from a related compound indicates a triclinic crystal system with specific cell parameters . The presence of substituents can affect the density, melting point, and solubility of the compound. Additionally, spectroscopic methods such as NMR and IR are used to characterize these compounds, and quantum chemical calculations can predict properties like vibrational frequencies, chemical shifts, and hyperpolarizability . The target compound is likely to exhibit similar properties, with the potential for high hyperpolarizability due to its extended conjugated system and electron-donating and withdrawing groups.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea has shown potential in anti-inflammatory applications. A study by Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and found this compound to be particularly potent in reducing inflammation.
Structural and Molecular Interactions
The structural characterization of this compound, along with its molecular interactions, has been explored. For instance, Kang et al. (2015) examined the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions.
Anticancer Properties
Research by Mustafa et al. (2014) indicated that derivatives of this compound may have anticancer properties. They synthesized a series of urea derivatives and observed inhibitory effects on cancer cell lines.
Reactivity and Spectroscopic Properties
Hossain et al. (2018) explored the reactivity of imidazole derivatives related to this compound. They conducted a comprehensive study involving spectroscopic characterization and computational analysis to understand the compound's reactivity properties (Hossain et al., 2018).
Antimicrobial Activity
Bharti et al. (2010) investigated the antimicrobial activities of thiazol derivatives, including compounds similar to this compound. Their study highlighted moderate to excellent antimicrobial properties of these compounds (Bharti et al., 2010).
Antiproliferative Effects
Research by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , revealed significant antiproliferative effects on various cancer cell lines.
Eigenschaften
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-23-14-8-6-13(7-9-14)19-16(22)21-17-20-15(10-24-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZIFFKNACAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
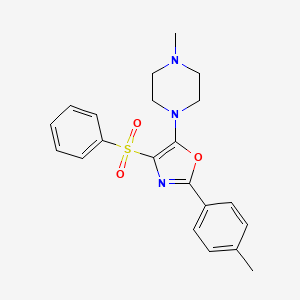
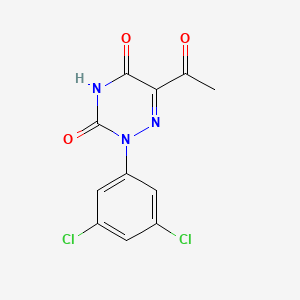
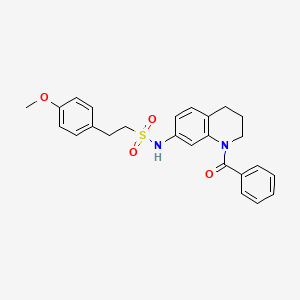
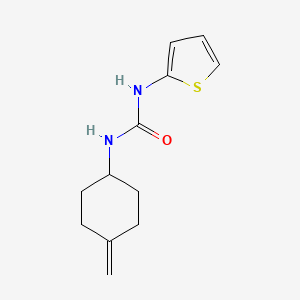
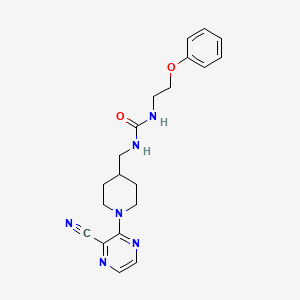
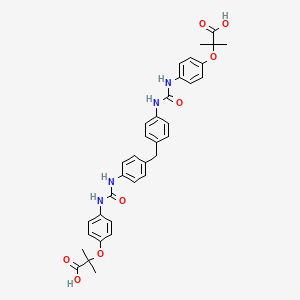
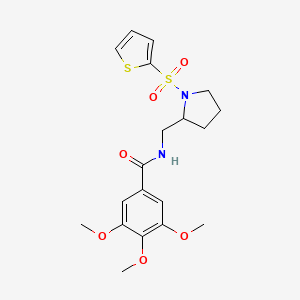
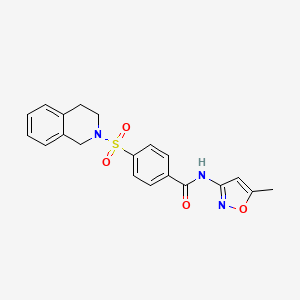

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)
